2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol
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Overview
Description
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is characterized by the presence of an aminopyridine group attached to an ethan-1-ol moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol typically involves the reaction of 6-aminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with a suitable catalyst, such as a metal oxide or zeolite. The reactants are fed into the reactor at a controlled rate, and the product is continuously collected and purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and alkyl halides for alkylation reactions.
Major Products
Oxidation: Formation of 2-[(6-aminopyridin-3-yl)oxy]acetaldehyde or 2-[(6-aminopyridin-3-yl)oxy]acetic acid.
Reduction: Formation of 2-[(6-aminopyridin-3-yl)oxy]ethanamine.
Substitution: Formation of 2-[(6-aminopyridin-3-yl)oxy]ethyl chloride or 2-[(6-aminopyridin-3-yl)oxy]ethyl alkyl ethers.
Scientific Research Applications
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The ethan-1-ol moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-aminopyridin-3-yl)oxy]ethanamine
- 2-[(6-aminopyridin-3-yl)oxy]acetic acid
- 2-[(6-aminopyridin-3-yl)oxy]ethyl chloride
Uniqueness
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol is unique due to its combination of an aminopyridine group and an ethan-1-ol moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
1020962-63-3 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)oxyethanol |
InChI |
InChI=1S/C7H10N2O2/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9) |
InChI Key |
QKDJDXCTCSBXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCO)N |
Purity |
95 |
Origin of Product |
United States |
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